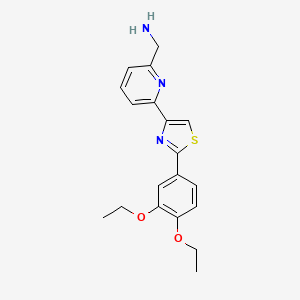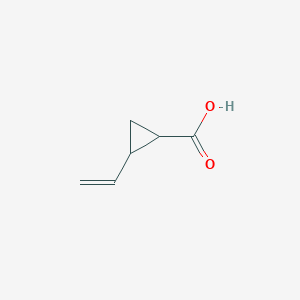
2-Vinylcyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Vinylcyclopropanecarboxylic acid is a unique organic compound characterized by a cyclopropane ring with a vinyl group and a carboxylic acid group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-vinylcyclopropanecarboxylic acid can be achieved through several methods. One notable method involves the reaction of alkyl diazoacetates with gaseous divinyl under thermocatalytic conditions, using copper oxide as a catalyst. This reaction yields the corresponding esters of this compound, with the trans-isomer predominating . Another method involves the dehydrobromination of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters using aqueous-alcoholic potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and scalability. The use of advanced asymmetric synthesis techniques, such as the alkylation/cyclization of axially chiral nickel(II) complexes of glycine Schiff bases, has been reported to provide excellent yields and diastereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce ethyl-substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Vinylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of reaction mechanisms involving strained ring systems.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-vinylcyclopropanecarboxylic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral proteases, thereby preventing the replication of the virus . The strained ring structure of the compound allows it to fit into active sites of enzymes, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
2-Ethynylcyclopropanecarboxylic acid: Similar in structure but with an ethynyl group instead of a vinyl group.
1-Amino-2-vinylcyclopropanecarboxylic acid: Contains an amino group, making it a valuable intermediate in pharmaceutical synthesis.
Uniqueness: 2-Vinylcyclopropanecarboxylic acid is unique due to its combination of a strained cyclopropane ring and a reactive vinyl group. This combination imparts distinct reactivity and makes it a versatile building block for various chemical transformations.
Eigenschaften
CAS-Nummer |
36576-67-7 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
2-ethenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c1-2-4-3-5(4)6(7)8/h2,4-5H,1,3H2,(H,7,8) |
InChI-Schlüssel |
RITCJGIGTNSDKO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


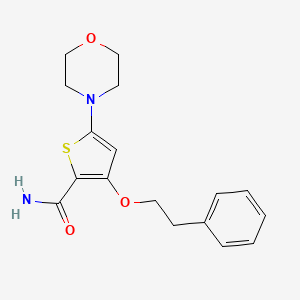
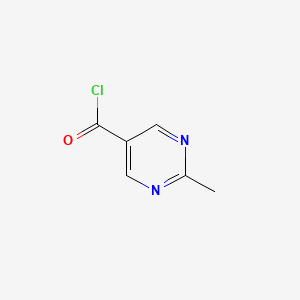
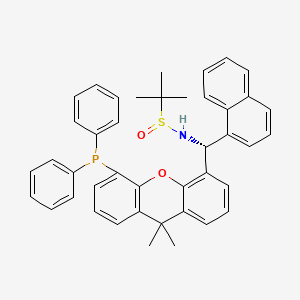
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)
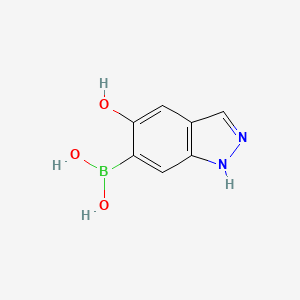
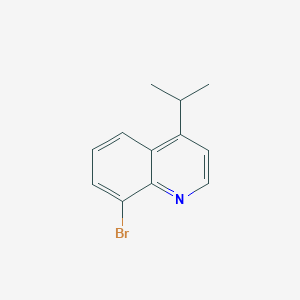
![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)

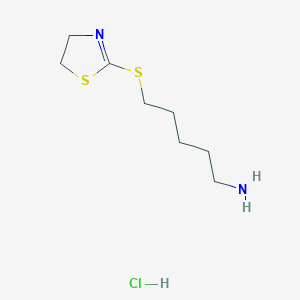
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)


